5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole
Description
5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole is a heterocyclic compound characterized by a 1,2-oxazole core substituted at position 3 with a pyrido[4,3-d]pyrimidine-6-carbonyl group. The 1,2-oxazole ring (a five-membered aromatic system containing oxygen and nitrogen) is further functionalized with a methyl group at position 3.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-4-11(15-18-8)12(17)16-3-2-10-9(6-16)5-13-7-14-10/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSSSXEMLAHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the cyclization of a pyridopyrimidine derivative with an oxazole precursor. For example, the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxazole derivative with an additional oxygen atom, while reduction may produce a reduced pyridopyrimidine-oxazole compound.
Scientific Research Applications
5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting CDK2/cyclin A2.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the kinase’s binding pocket, disrupting its normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Molecular weight inferred from structurally similar compounds in and .
Key Structural and Functional Differences :
Heterocyclic Core :
- The target compound features a 1,2-oxazole ring, which is less common in the compared analogs. This ring’s lower basicity compared to pyridine or pyrimidine may reduce off-target interactions in biological systems .
- Other analogs (e.g., benzenesulfonyl-pyrrolidine derivatives) prioritize sulfonamide or ester groups, which enhance solubility or serve as synthetic handles .
Substituent Effects :
- The pyridopyrimidine-6-carbonyl group in the target compound provides a planar, hydrogen-bond-accepting motif absent in analogs like tert-butyl esters or chlorinated derivatives .
- The 5-methyl group on the oxazole may sterically hinder interactions compared to bulkier substituents (e.g., benzenesulfonyl groups) in other compounds .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of a pyridopyrimidine carbonyl chloride with a 5-methyl-1,2-oxazole precursor, analogous to methods for pyrazolo-pyrimidines described in .
- In contrast, sulfonamide-linked analogs (e.g., ) require sulfonation and coupling steps, which may introduce scalability challenges .
Pharmacological Considerations :
The oxazole ring’s electron-deficient nature could modulate binding affinity compared to sulfonamide or ester-containing analogs.
Biological Activity
The compound 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole is a member of the pyrido-pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido-pyrimidine core followed by the introduction of the oxazole moiety. Various synthetic routes have been reported in literature, often utilizing starting materials such as substituted pyridines and oxazoles.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido-pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- Inhibition of FGFR1 : A related compound demonstrated 37.4% inhibition at 1.0 μM concentration with IC50 values ranging from 4.26 to 5.84 μM against lung and melanoma cancer cell lines .
- Mechanism of Action : The antitumor effects may be attributed to their ability to inhibit key signaling pathways involved in tumor growth and metastasis.
Antiviral and Immunological Activity
Some studies have also highlighted the antiviral potential of oxazolo[5,4-d]pyrimidine derivatives:
- Immunosuppressive Properties : Certain derivatives have been evaluated for their immunosuppressive activity, suggesting potential applications in autoimmune diseases .
- Antiviral Mechanisms : The structural similarities to nucleic acid bases may allow these compounds to interfere with viral replication processes.
Structure-Activity Relationship (SAR)
The biological activity of these compounds is often influenced by their structural features:
- Substituents on the Pyrido-Pyrimidine Core : Variations in substituents can significantly alter potency and selectivity against target enzymes or receptors.
- Rigidity and Heteroatoms : Compounds with a more rigid structure and additional heteroatoms in side chains tend to exhibit enhanced biological activities .
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Study on Cancer Cell Lines : A series of synthesized oxazolo[5,4-d]pyrimidines were tested against H460 (lung), B16F10 (melanoma), and A549 (lung adenocarcinoma) cell lines, showing varying degrees of cytotoxicity .
- Immunological Assays : In vitro assays indicated that certain derivatives could modulate immune responses effectively, suggesting their potential use in treating conditions requiring immunosuppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
